4-Chlorobenzhydryl chloride
Overview
Description
Mechanism of Action
Target of Action
4-Chlorobenzhydryl chloride is primarily used in the synthesis of novel benzhydrylpiperazine derivatives . These derivatives are known to have cytotoxic properties and are being explored for their potential in the treatment of various cancers . .
Mode of Action
It is known to be a key intermediate in the synthesis of benzhydrylpiperazine derivatives . These derivatives interact with cancer cells, leading to cytotoxic effects . The specific interactions between these compounds and their targets, and the resulting changes, are subjects of ongoing research.
Result of Action
The primary result of the action of this compound is the synthesis of benzhydrylpiperazine derivatives . These derivatives have been found to exhibit cytotoxic effects on cancer cells . The specific molecular and cellular effects of these compounds are subjects of ongoing research.
Action Environment
It is known that the compound is sensitive to moisture , suggesting that environmental conditions such as humidity could potentially affect its stability and reactivity.
Biochemical Analysis
Biochemical Properties
It is known that it is used in the synthesis of benzhydrylpiperazine derivatives . These derivatives have shown significant cell growth inhibitory activity on selected cancer cell lines
Cellular Effects
4-Chlorobenzhydryl chloride has been found to have cytotoxic effects on various types of cells, particularly cancer cells . It influences cell function by inhibiting cell growth
Molecular Mechanism
It is known to exert its effects at the molecular level through the synthesis of benzhydrylpiperazine derivatives, which have cytotoxic effects
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive , suggesting that it may degrade in the presence of moisture
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzhydryl chloride typically involves the chlorination of 4-chlorobenzhydrol. One common method includes dissolving 4-chlorobenzhydrol in toluene and then adding concentrated hydrochloric acid. The mixture is heated to 60°C and maintained at this temperature for 2.5 hours. After cooling to 20°C, the reaction mixture separates into organic and aqueous layers. The toluene layer is then washed with 10% aqueous sodium carbonate to neutralize the pH, dried over anhydrous sodium sulfate, and used in subsequent steps without isolation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of thionyl chloride as a chlorinating agent. This method is advantageous due to its efficiency and the relatively high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzhydryl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is common due to the presence of the chlorine atom, which can be replaced by other nucleophiles.
Reduction: The compound can be reduced to 4-chlorobenzhydrol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as piperazine in the presence of a solvent like toluene at elevated temperatures (80°C) are commonly used.
Reduction: Sodium borohydride in a solvent system containing toluene and water with a phase transfer catalyst.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(4-chlorobenzhydryl)piperazine are formed.
Reduction: The major product is 4-chlorobenzhydrol.
Scientific Research Applications
4-Chlorobenzhydryl chloride is utilized in various scientific research applications:
Comparison with Similar Compounds
Diphenylmethane: The parent structure of 4-Chlorobenzhydryl chloride, consisting of two benzene rings connected by a single methane.
4-Chlorobenzophenone: A related compound where the central carbon is double-bonded to oxygen instead of being bonded to chlorine.
Uniqueness: this compound is unique due to its dual chlorine substitutions, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Properties
IUPAC Name |
1-chloro-4-[chloro(phenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKWTKGPKKAZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874382 | |
Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-83-8 | |
Record name | 4-Chlorobenzhydryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzhydryl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzhydryl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49126 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-4-(chlorophenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80874382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,4-dichloro-α-phenyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZHYDRYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC0K0NYJ2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chlorobenzhydryl chloride in the synthesis of Hydroxyzine?
A1: this compound serves as a crucial building block in the synthesis of Hydroxyzine-d8. [] It reacts with piperazine-d8 in the first step of the synthesis. This reaction forms an intermediate compound that is further reacted with 2-(2-chloroethoxy) ethanol to ultimately yield Hydroxyzine-d8. []
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